molecular formula C18H20ClN3O2 B3886366 5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol

5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol

Cat. No.: B3886366
M. Wt: 345.8 g/mol
InChI Key: ACWQHGALMWELFB-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and an iminomethyl linkage to a methoxyphenol moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-(4-chlorophenyl)piperazine through the reaction of piperazine with 4-chlorobenzyl chloride.

    Iminomethylation: The next step is the formation of the iminomethyl linkage. This is achieved by reacting the piperazine derivative with formaldehyde and a suitable amine under acidic conditions to form the imine.

    Methoxyphenol Substitution: Finally, the imine is reacted with 2-methoxyphenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including antiviral and antimicrobial activities.

Mechanism of Action

The mechanism of action of 5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol involves its interaction with specific molecular targets. The piperazine ring and the chlorophenyl group are known to interact with various receptors, potentially modulating their activity. The iminomethyl linkage and the methoxyphenol moiety may also contribute to its biological effects by interacting with different pathways and enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)piperazine: A simpler analogue with similar biological activities.

    2-methoxyphenol: A phenolic compound with antioxidant properties.

    N-(4-chlorophenyl)-N’-methylpiperazine: Another piperazine derivative with potential therapeutic applications.

Uniqueness

5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol is unique due to its combination of a piperazine ring, a chlorophenyl group, an iminomethyl linkage, and a methoxyphenol moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-24-18-7-2-14(12-17(18)23)13-20-22-10-8-21(9-11-22)16-5-3-15(19)4-6-16/h2-7,12-13,23H,8-11H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWQHGALMWELFB-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\N2CCN(CC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol
Reactant of Route 2
Reactant of Route 2
5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol
Reactant of Route 3
Reactant of Route 3
5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol
Reactant of Route 4
Reactant of Route 4
5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol
Reactant of Route 5
Reactant of Route 5
5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol
Reactant of Route 6
Reactant of Route 6
5-[(Z)-[4-(4-chlorophenyl)piperazin-1-yl]iminomethyl]-2-methoxyphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.